molecular formula C14H19N5O3S2 B11136015 N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11136015
M. Wt: 369.5 g/mol
InChI Key: SFCKPOUVZOVQSX-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound featuring a pyrazole ring substituted with a thienyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of an appropriate diamine with a carbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors due to its structural features.

Medicine

In medicinal chemistry, it is explored for its potential as a therapeutic agent, possibly targeting specific enzymes or pathways involved in disease processes.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazine
  • **N~1~,N~1~-dimethyl-4-{[5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

Uniqueness

This compound is unique due to the combination of its pyrazole, thienyl, and sulfonamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications.

Properties

Molecular Formula

C14H19N5O3S2

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-dimethyl-4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C14H19N5O3S2/c1-17(2)24(21,22)19-7-5-18(6-8-19)14(20)12-10-11(15-16-12)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3,(H,15,16)

InChI Key

SFCKPOUVZOVQSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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